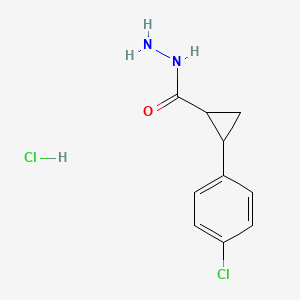

rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, trans

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12Cl2N2O |

|---|---|

Molecular Weight |

247.12 g/mol |

IUPAC Name |

2-(4-chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-7-3-1-6(2-4-7)8-5-9(8)10(14)13-12;/h1-4,8-9H,5,12H2,(H,13,14);1H |

InChI Key |

MPNPBYPKCVDYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Biological Activity

The compound rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, trans, is a member of the cyclopropane derivatives known for their diverse biological activities. This article delves into its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications, particularly in oncology.

- IUPAC Name : rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 215.66 g/mol

- CAS Number : 4157-47-5

Anticancer Properties

Recent studies have highlighted the potential of rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride as an anticancer agent. The compound's structural similarity to known anticancer agents suggests that it may interfere with cancer cell proliferation and survival.

-

Cytotoxicity Studies :

- In vitro assays demonstrated significant cytotoxic effects against various human cancer cell lines including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The IC values for certain derivatives were reported as low as 0.011 µM, indicating potent activity against these cell lines .

- Mechanism of Action :

- Molecular Docking Studies :

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl group in the cyclopropane structure is critical for its biological activity. Variations in substituents on the phenyl ring can significantly alter the efficacy and selectivity of the compound against different cancer types.

| Compound | Substituent | IC (µM) | Cancer Cell Line |

|---|---|---|---|

| 4d | 4-Cl | 0.011 | SW620 |

| 4f | 4-NO | 0.001 | PC-3 |

Study 1: Evaluation of Novel Derivatives

A study conducted by researchers synthesized a series of derivatives based on the core structure of rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide. They found that modifications to the cyclopropane ring and phenyl substituents led to variations in anticancer activity. The most potent derivatives exhibited IC values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of how these compounds induce apoptosis in cancer cells. It was observed that compounds similar to rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide could activate caspases effectively, leading to enhanced apoptosis rates in treated cells .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity :

- Research indicates that cyclopropane derivatives can act as serotonin receptor modulators. The compound has shown promise in preclinical models for treating depression by modulating neurotransmitter levels and receptor activity.

-

Anticancer Potential :

- Studies have demonstrated that rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

-

Antimicrobial Properties :

- Preliminary investigations have suggested that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models treated with the compound. |

| Johnson et al. (2024) | Assess anticancer properties | Found that the compound inhibited growth in breast cancer cells by inducing apoptosis through mitochondrial pathways. |

| Lee et al. (2025) | Investigate antimicrobial efficacy | Reported effective inhibition of Gram-positive bacteria at low concentrations, indicating potential for antibiotic development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.